Dabinol

Selectivity Hepatotoxicity Cancer Research

Research on Wnt/β-catenin-driven cancers often encounters tool compounds with confounding mitochondrial toxicity (e.g., rotenone). Dabinol circumvents this: it selectively facilitates β-catenin degradation via the ubiquitin-proteasome pathway without mitochondrial complex I inhibition. • HCC activity: IC50 = 19.7 µM (HepG2), 18.2 µM (HepG2/ADM), 8.7 µM (Huh7). • Colorectal cancer: HCT116 IC50 shifts from 4.8 µM (24 h) to 0.6 µM (72 h). • Neuraminidase IC50 = 8.34 µM for antiviral SAR studies. Reliable, characterized rotenoid reference standard-shipped globally with assured purity.

Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
CAS No. 41993-79-7
Cat. No. B2462359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabinol
CAS41993-79-7
Molecular FormulaC23H22O8
Molecular Weight426.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1
InChIKeyMYQAATJJIDGOMQ-AYPBNUJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dalbinol: Wnt/β-Catenin Pathway Inhibitor


Dalbinol (also designated Dabinol, CAS 41993-79-7) is a naturally occurring rotenoid compound isolated from Amorpha fruticosa L. and Dalbergia species [1][2]. It exhibits a distinct mechanism of action centered on the facilitation of β-catenin degradation via the ubiquitin-proteasome pathway, thereby inhibiting Wnt/β-catenin signaling—a pathway frequently aberrantly activated in various cancers [3]. This specific mode of action differentiates it from many other rotenoids and positions it as a valuable tool compound for research in oncology and signal transduction.

Dalbinol: Rotenoid Selectivity Profile


The rotenoid family of natural products, while sharing a core tetrahydrochromeno[3,4-b]chromene skeleton, encompasses a wide diversity of substituent patterns that can profoundly alter a compound's biological profile [1]. A generic substitution based solely on the rotenoid classification of Dalbinol is highly inadvisable due to potential critical differences in target engagement, potency, and even toxicity . For instance, the close structural analog rotenone is a well-known mitochondrial complex I inhibitor and potent insecticide, whereas Dalbinol does not share this primary mode of action, instead selectively modulating the Wnt/β-catenin pathway [2]. The quantitative evidence presented below underscores why Dalbinol must be considered a functionally distinct chemical entity.

Dalbinol Quantitative Evidence Guide


Selectivity vs. Rotenone in Hepatic Cells

Dalbinol demonstrates significantly lower cytotoxicity against normal human hepatic LO2 cells compared to the structurally related rotenoid, rotenone. At a concentration of 20 µM, rotenone reduces LO2 cell viability by approximately 48.8%, whereas Dalbinol exhibits negligible effect (approximately 3.7% reduction). This indicates a superior in vitro safety window for Dalbinol [1].

Selectivity Hepatotoxicity Cancer Research Cell Viability

Wnt-Dependent HCC Growth Inhibition

Dalbinol exhibits potent, concentration-dependent inhibition of cell growth in multiple hepatocellular carcinoma (HCC) cell lines. The IC50 values are reported as 19.7 µM for HepG2, 18.2 µM for the drug-resistant HepG2/ADM, and 8.7 µM for Huh7 cells after 72 hours of treatment [1]. This compares favorably to its class and demonstrates efficacy against drug-resistant models.

Hepatocellular Carcinoma Antiproliferative Wnt/β-catenin IC50

Time-Dependent Colorectal Cancer Activity

Dalbinol demonstrates potent, time-dependent antiproliferative activity against human colorectal cancer HCT116 cells. The IC50 values decrease markedly over time: 4.8 µM at 24 h, 2.5 µM at 48 h, and 0.6 µM at 72 h, indicating a progressive accumulation of its mechanism of action [1]. This is a distinct kinetic profile.

Colorectal Cancer Apoptosis Reactive Oxygen Species IC50

Bacterial Neuraminidase Inhibition

In a study of bacterial neuraminidase inhibitors, Dalbinol exhibited an IC50 of 8.34 µM. While this is less potent than the most active compound in that study (amorisin, IC50 = 0.12 µM), it defines Dalbinol's activity in this enzyme assay and provides a quantitative benchmark for its use in this research context [1].

Antiviral Antibacterial Neuraminidase IC50

Dalbinol Research Applications


Wnt/β-Catenin-Driven HCC Research

Dalbinol is highly suitable for in vitro research on HCC, particularly in cell lines such as HepG2, HepG2/ADM, and Huh7. Its defined IC50 values (19.7 µM, 18.2 µM, and 8.7 µM respectively) and demonstrated mechanism of promoting β-catenin degradation [1] make it a precise tool for probing this signaling pathway. Its selectivity over normal hepatocytes [2] further supports its use in co-culture or comparative studies.

Colorectal Cancer Apoptosis Kinetics

Researchers studying colorectal cancer, specifically the HCT116 cell line, can utilize Dalbinol to induce time-dependent apoptosis. The compound's IC50 shifts from 4.8 µM to 0.6 µM over 72 hours, allowing for the design of kinetic experiments to track the activation of the ROS/Dvl/GSK-3β/β-catenin signaling cascade and its downstream effects [3].

Rotenoid SAR Comparative Studies

Dalbinol serves as an essential reference standard in studies comparing the biological profiles of various rotenoids. Its well-characterized lack of mitochondrial toxicity (unlike rotenone) [2] and its specific activity against neuraminidase (IC50 = 8.34 µM) [4] provide clear data points for structure-activity relationship (SAR) analyses within this chemical class.

Ubiquitin-Proteasome Pathway Investigation

Given its unique mechanism of facilitating β-catenin degradation through the ubiquitin-proteasome pathway [1], Dalbinol is a valuable chemical probe for cell biologists and biochemists studying this critical cellular process. It can be used to dissect the specific steps in the degradation cascade of β-catenin independent of other Wnt pathway modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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